1-(methylthio)isoquinolin-3(2H)-one
Description
1-(Methylthio)isoquinolin-3(2H)-one is a heterocyclic compound featuring an isoquinolinone core substituted with a methylthio (-SMe) group at the 1-position. Isoquinolinones are structurally related to isoquinoline alkaloids and are of significant interest in medicinal chemistry due to their bioactivity and synthetic versatility.
Properties
CAS No. |
54778-99-3 |
|---|---|
Molecular Formula |
C10H9NOS |
Molecular Weight |
191.25 g/mol |
IUPAC Name |
1-methylsulfanyl-2H-isoquinolin-3-one |
InChI |
InChI=1S/C10H9NOS/c1-13-10-8-5-3-2-4-7(8)6-9(12)11-10/h2-6H,1H3,(H,11,12) |
InChI Key |
NWIAOIPTTGZFMU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C2C=CC=CC2=CC(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Methylthio)isoquinolin-3(2H)-one can be synthesized through several methods. One common approach involves the cyclization of benzocyclobutenols with isocyanates in the presence of a rhodium catalyst. This method provides isoquinolin-1(2H)-ones via selective cleavage of a C-C bond . Another method includes the use of N-chloroamides as directing synthons for cobalt-catalyzed room-temperature C-H activation, followed by reaction with alkynes .
Industrial Production Methods
Industrial production of 1-(methylthio)isoquinolin-3(2H)-one typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(Methylthio)isoquinolin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline-1,3,4-triones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methylthio group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Iodine-catalyzed oxidative conditions are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Isoquinoline-1,3,4-triones.
Reduction: Isoquinolin-3-ol derivatives.
Substitution: Various substituted isoquinolinones depending on the nucleophile used.
Scientific Research Applications
1-(Methylthio)isoquinolin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antiplasmodial activity and potential therapeutic applications.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(methylthio)isoquinolin-3(2H)-one involves its interaction with specific molecular targets. For instance, as an inhibitor of falcipain-2, it binds to the active site of the enzyme, preventing its catalytic activity . This inhibition disrupts the life cycle of Plasmodium falciparum, making it a potential antimalarial agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and physicochemical distinctions between 1-(methylthio)isoquinolin-3(2H)-one and related isoquinolinone derivatives:
Table 1: Key Comparisons of Isoquinolinone Derivatives
Structural and Electronic Differences
- Substituent Effects: The methylthio group in 1-(methylthio)isoquinolin-3(2H)-one is a stronger electron-donor than methoxy (-OCH₃) but less polar than hydroxyl (-OH) groups in Trolline. This influences solubility and reactivity; for example, SMe may facilitate thio-Michael additions or oxidation to sulfoxides . Bromo and methyl substituents (e.g., 6-Bromo-3-methylisoquinolin-1(2H)-one) alter electrophilicity and steric bulk, enabling diverse reactivity (e.g., Suzuki coupling for bromo derivatives) .
- Fused Ring Systems: Pyrrolo[2,1-a]isoquinolin-3(2H)-one derivatives (e.g., SF24a, Trolline) exhibit rigid, fused bicyclic structures that enhance binding to biological targets, as seen in alkaloid-inspired compounds . In contrast, 1-(methylthio)isoquinolin-3(2H)-one lacks such fusion, offering greater flexibility for synthetic modifications.
Physicochemical Properties
- Melting Points : The methylthio derivative’s melting point is unreported, but analogs like 2g (68–70°C) and SF24a (53–54°C) suggest that substituent polarity and molecular symmetry critically influence this property .
- Spectral Signatures : The methylthio group’s ¹H NMR signal (δ ~2.1–2.5) and IR C-S stretch (~700 cm⁻¹) distinguish it from methoxy (δ ~3.7–4.0) or hydroxyl (IR ~3300 cm⁻¹) analogs .
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